molecular formula C12H13FN2O4 B12109626 (E)-methyl-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate

(E)-methyl-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate

Cat. No.: B12109626
M. Wt: 268.24 g/mol
InChI Key: TZWPXRLUBFVKML-SNAWJCMRSA-N
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Description

Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a vinyl group, a fluoro substituent, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate typically involves the enamination of 2-methyl-4-pyrones with dimethylformamide dimethyl acetal (DMF-DMA). This reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The reaction conditions often include the use of anhydrous solvents and specific temperature controls to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale enamination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro and nitro positions, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the fluoro or nitro groups with other functional groups.

Scientific Research Applications

Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate involves its interaction with molecular targets through its functional groups. The dimethylamino and vinyl groups can participate in nucleophilic and electrophilic interactions, while the fluoro and nitro groups can influence the compound’s reactivity and binding affinity. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both fluoro and nitro groups, along with the dimethylamino and vinyl groups, makes it a versatile compound for various chemical transformations and research applications.

Properties

Molecular Formula

C12H13FN2O4

Molecular Weight

268.24 g/mol

IUPAC Name

methyl 2-[(E)-2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate

InChI

InChI=1S/C12H13FN2O4/c1-14(2)5-4-9-10(12(16)19-3)6-8(13)7-11(9)15(17)18/h4-7H,1-3H3/b5-4+

InChI Key

TZWPXRLUBFVKML-SNAWJCMRSA-N

Isomeric SMILES

CN(C)/C=C/C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC

Canonical SMILES

CN(C)C=CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC

Origin of Product

United States

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